molecular formula C7H19N3O2 B14486168 N,N-diethylethanamine;N-methylnitramide CAS No. 63924-21-0

N,N-diethylethanamine;N-methylnitramide

Cat. No.: B14486168
CAS No.: 63924-21-0
M. Wt: 177.25 g/mol
InChI Key: TXELRKNWWGXIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethylethanamine;N-methylnitramide is a compound that combines the properties of both N,N-diethylethanamine and N-methylnitramide N,N-diethylethanamine is a tertiary amine, while N-methylnitramide is a nitramide derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethylethanamine can be synthesized through the reductive amination of N,N-diethylamine using formaldehyde and hydrogen under Eschweiler-Clarke conditions . Another method involves the catalyzed reaction between ethylamine and methanol . N-methylnitramide can be prepared by nitration of methylamine under controlled conditions.

Industrial Production Methods

Industrial production of N,N-diethylethanamine typically involves large-scale reductive amination processes, utilizing catalysts to enhance reaction efficiency and yield. The production of N-methylnitramide involves nitration processes that are carefully controlled to ensure safety and product purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine;N-methylnitramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitramide group to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitramide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired product formation.

Major Products Formed

Major products formed from these reactions include nitroso and nitro derivatives from oxidation, amine derivatives from reduction, and various substituted compounds from nucleophilic substitution reactions.

Scientific Research Applications

N,N-diethylethanamine;N-methylnitramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;N-methylnitramide involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in cellular pathways and physiological responses. The nitramide group can undergo redox reactions, influencing the redox state of cells and affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethylethanamine;N-methylnitramide is unique due to the combination of the tertiary amine and nitramide functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

63924-21-0

Molecular Formula

C7H19N3O2

Molecular Weight

177.25 g/mol

IUPAC Name

N,N-diethylethanamine;N-methylnitramide

InChI

InChI=1S/C6H15N.CH4N2O2/c1-4-7(5-2)6-3;1-2-3(4)5/h4-6H2,1-3H3;2H,1H3

InChI Key

TXELRKNWWGXIAS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CN[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.